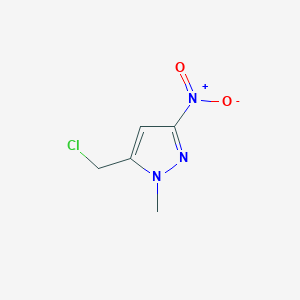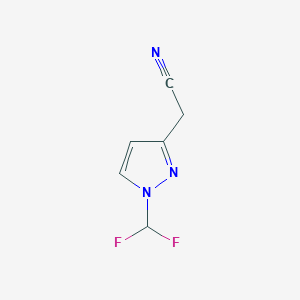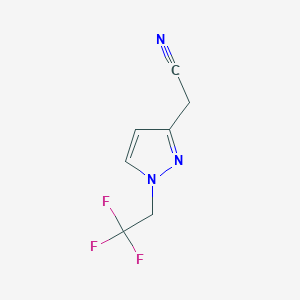
4-(4-Methylphenyl)pyridine-3-carboxylic acid
描述
4-(4-Methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of pyridine, featuring a carboxylic acid group at the 3-position and a 4-methylphenyl group at the 4-position of the pyridine ring
作用机制
Target of Action
The primary targets of 4-(4-Methylphenyl)nicotinic acid, a derivative of nicotinic acid, are likely to be similar to those of its parent compound. Nicotinic acid, also known as niacin, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are involved in numerous physiological processes, including neurotransmission and muscle contraction .
Mode of Action
4-(4-Methylphenyl)nicotinic acid, like nicotinic acid, interacts with its targets, the nAChRs, by binding to these receptors. This binding can influence neuronal excitability and cell signaling mechanisms, leading to various physiological responses
Biochemical Pathways
The biochemical pathways affected by 4-(4-Methylphenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . NAD+ is synthesized from nicotinic acid through the Preiss-Handler pathway . The downstream effects of this pathway include energy production and regulation of cellular processes.
Pharmacokinetics
Niacin is known to be well-absorbed in the gastrointestinal tract and is then metabolized in the liver . The metabolites of niacin, which include niacinamide, niacinamide N-oxide, nicotinuric acid, N1-methyl-2-pyridone-5-carboxamide, N1-methyl-4-pyridone-5-carboxamide, and trigonelline, have been identified in human urine . These ADME properties impact the bioavailability of the compound.
Result of Action
Derivatives of nicotinic acid have been found to exhibit antimicrobial activity, particularly against gram-positive bacteria . This suggests that 4-(4-Methylphenyl)nicotinic acid may also have potential antimicrobial effects.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Methylphenyl)pyridine-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.
化学反应分析
Types of Reactions
4-(4-Methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
4-(4-Methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Methylpyridine-3-carboxylic acid: Similar structure but lacks the 4-methylphenyl group.
4-(4-Methylphenyl)pyridine: Lacks the carboxylic acid group.
4-Methylnicotinic acid: Another derivative of pyridine with a methyl group at the 4-position and a carboxylic acid group at the 3-position.
Uniqueness
4-(4-Methylphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
4-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQUXRFDHMZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557109 | |
| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-30-2 | |
| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


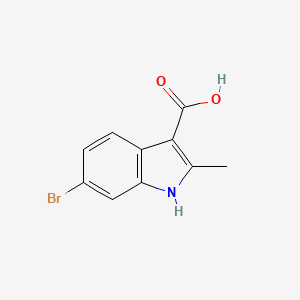
![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)
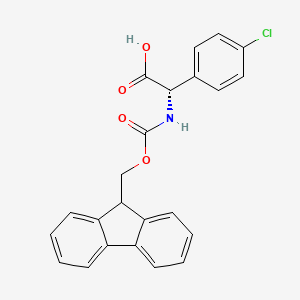
![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)


![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)
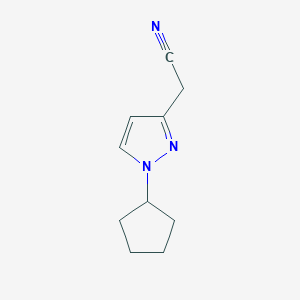
![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine](/img/structure/B3046584.png)
